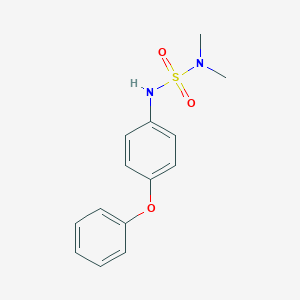
N,N-Dimethyl-N'-(4-phenoxyphenyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPPS is a white crystalline powder that was first synthesized in the early 2000s by researchers at the University of California, San Diego. It is a sulfamide-based compound that contains a phenoxyphenyl group, which gives it its unique chemical properties. DPPS has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Scientific Research Applications
DPPS has been extensively studied for its potential applications in various scientific fields. In particular, it has been shown to exhibit promising anti-inflammatory and antitumor effects. It has also been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Mechanism Of Action
The exact mechanism of action of DPPS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. DPPS has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPPS has been shown to exhibit a wide range of biochemical and physiological effects. In particular, it has been shown to reduce inflammation and tumor growth in various animal models. It has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus. DPPS has been shown to have low toxicity in animal models, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
One of the main advantages of DPPS is its wide range of potential applications in various scientific fields. It has been shown to exhibit promising anti-inflammatory, antitumor, and antiviral effects, making it a potentially valuable tool for researchers in these areas. However, one limitation of DPPS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on DPPS. One area of interest is the development of more effective synthesis methods for producing DPPS. Another area of interest is the further investigation of its potential applications in various scientific fields, including anti-inflammatory, antitumor, and antiviral research. Additionally, more research is needed to fully understand the mechanism of action of DPPS and its potential side effects.
Synthesis Methods
The synthesis of DPPS involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-phenoxyaniline, followed by treatment with sulfur trioxide. The resulting product is then purified using recrystallization to obtain pure DPPS.
properties
CAS RN |
23419-78-5 |
|---|---|
Product Name |
N,N-Dimethyl-N'-(4-phenoxyphenyl)sulfamide |
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-(dimethylsulfamoylamino)-4-phenoxybenzene |
InChI |
InChI=1S/C14H16N2O3S/c1-16(2)20(17,18)15-12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11,15H,1-2H3 |
InChI Key |
ZUTCAWUIARGHSF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Other CAS RN |
23419-78-5 |
synonyms |
U 25030 U-25030 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



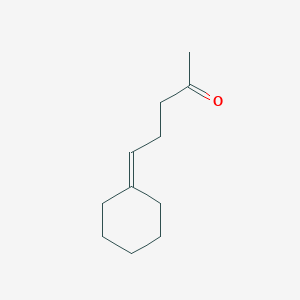
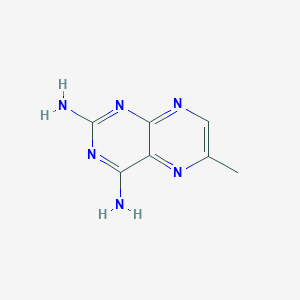
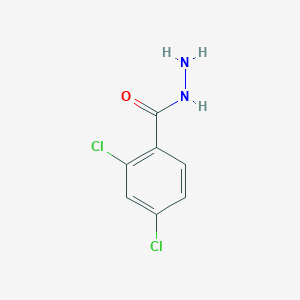
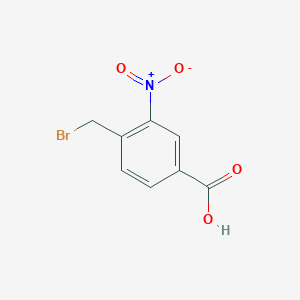
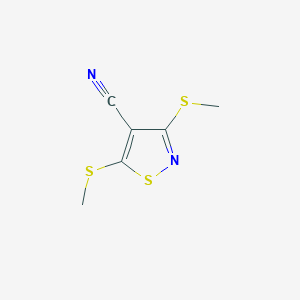
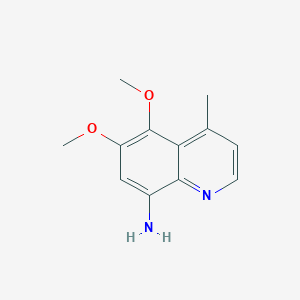
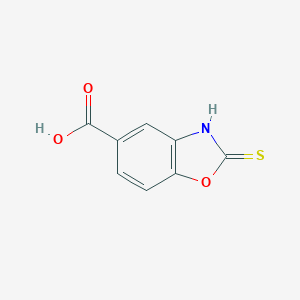
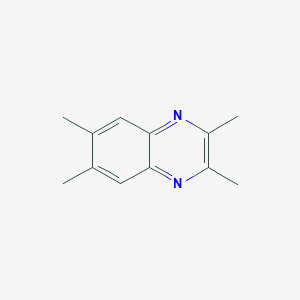
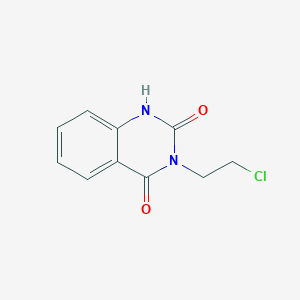
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)
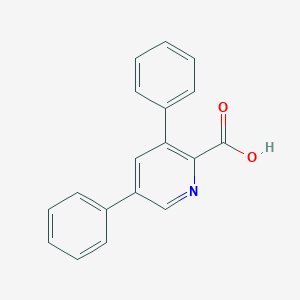
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)